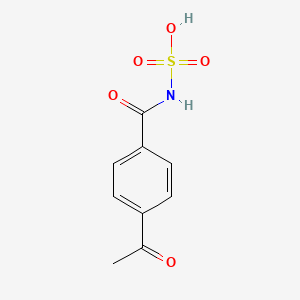
(4-Acetylbenzoyl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetylbenzoyl)sulfamic acid is an organic compound with the molecular formula C9H9NO4S It is a derivative of sulfamic acid, where the sulfamic acid group is attached to a benzoyl group substituted with an acetyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylbenzoyl)sulfamic acid typically involves the reaction of 4-acetylbenzoic acid with sulfamic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve efficiency. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylbenzoyl)sulfamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives.
Scientific Research Applications
(4-Acetylbenzoyl)sulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Acetylbenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the benzoyl and acetyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoylsulfamic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
Acetylsulfamic acid: Lacks the benzoyl group, resulting in different applications and biological activities.
Sulfanilic acid: Contains an amino group instead of the acetyl group, leading to distinct chemical behavior.
Uniqueness
(4-Acetylbenzoyl)sulfamic acid is unique due to the presence of both the acetyl and benzoyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
89782-99-0 |
|---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(4-acetylbenzoyl)sulfamic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)7-2-4-8(5-3-7)9(12)10-16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |
InChI Key |
OZJLSUBMKPVQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


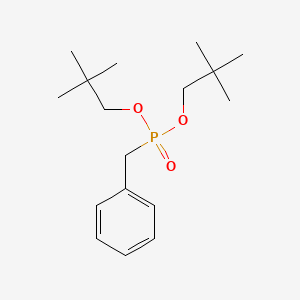

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)

![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
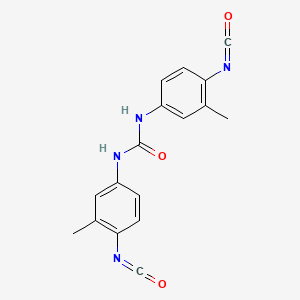

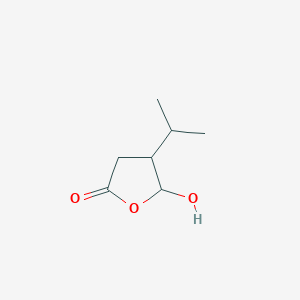
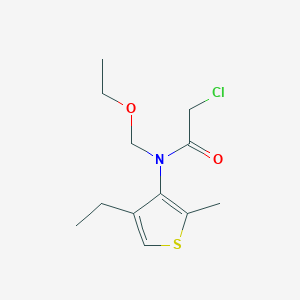

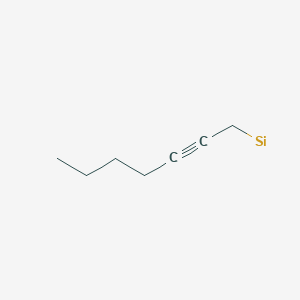
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
